molecular formula C10H20N2O4 B098509 Di-tert-butyl hydrazine-1,2-dicarboxylate CAS No. 16466-61-8

Di-tert-butyl hydrazine-1,2-dicarboxylate

Cat. No.: B098509
CAS No.: 16466-61-8
M. Wt: 232.28 g/mol
InChI Key: TYSZETYVESRFNT-UHFFFAOYSA-N
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Description

Di-tert-butyl hydrazodiformate acts as hydrazine substrate during the preparation of protected pyridylhydrazine derivatives.

Scientific Research Applications

Synthesis of Hydrazine Derivatives

Di-tert-butyl hydrazine-1,2-dicarboxylate has been used in the synthesis of various hydrazine derivatives. Rasmussen (2006) explored methods for alkylation of this compound, resulting in mono- or di-substituted hydrazine derivatives under mild conditions, leading to precursors for trisubstituted hydrazines (Rasmussen, 2006).

Precursors in Organic Synthesis

This compound serves as a key precursor in organic synthesis. For instance, Bunker et al. (2011) described its use in synthesizing 1-bicyclo[1.1.1]pentylamine, marking a significant improvement in scalability, yield, safety, and cost compared to previous methods (Bunker et al., 2011).

Role in Hydrazination Reactions

Nordin et al. (2016) investigated the hydrazination of certain esters, a conventional method for preparing acyl hydrazides. They observed unexpected C–S bond cleavage, leading to unique compounds, which were studied using kinetic and computational DFT approaches (Nordin et al., 2016).

Crystallography and Molecular Structure

Xiaoguang Bai et al. (2014) synthesized a compound involving this compound and analyzed its crystal structure, revealing supramolecular chains formed by hydrogen bonds (Bai, Yang, & Wang, 2014).

Application in Polymer Stabilization

The compound has also been used in the context of polymer stabilization. Cogen and Hilmer (2008) demonstrated crystal polymorphism in an important polymer stabilizer, which also contains hydrazine, highlighting its role in controlling polymer additive behavior (Cogen & Hilmer, 2008).

Development of Insecticides

In the field of agrochemistry, Oikawa et al. (1994) reported the larvicidal activity of certain hydrazine derivatives against the rice stem borer, using this compound derivatives (Oikawa et al., 1994).

Mechanism of Action

Target of Action

Di-tert-butyl hydrazodicarboxylate is primarily used as a reagent in chemical reactions . It is involved in the synthesis of aminobicyclopyrazolone hydrochloride and in Pd-catalyzed amination reactions of halo-pyridine substrates . Therefore, its primary targets are these chemical substrates.

Mode of Action

The compound acts as a reagent, participating in chemical reactions and facilitating the transformation of substrates into desired products . For instance, in the Cu-catalyzed aerobic oxidation, it is converted to Di-tert-butyl Azodicarboxylate . This reaction is part of the dehydrogenation of 1,2,3,4-Tetrahydroquinolines .

Biochemical Pathways

The compound is involved in the synthesis of aminobicyclopyrazolone hydrochloride . It also participates in Pd-catalyzed amination reactions of halo-pyridine substrates . These reactions are part of larger biochemical pathways in the synthesis of various organic compounds.

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of Di-tert-butyl hydrazodicarboxylate is the transformation of substrates into desired products through chemical reactions . For example, it facilitates the synthesis of aminobicyclopyrazolone hydrochloride and participates in Pd-catalyzed amination reactions of halo-pyridine substrates .

Action Environment

The action of Di-tert-butyl hydrazodicarboxylate is influenced by various environmental factors. For instance, the Cu-catalyzed aerobic oxidation of the compound to Di-tert-butyl Azodicarboxylate is performed under an O2 balloon at room temperature . The compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSZETYVESRFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167790
Record name Di-tert-butyl bicarbamate
Source EPA DSSTox
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16466-61-8
Record name 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=16466-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl bicarbamate
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Record name Di-tert-butyl bicarbamate
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Record name Di-tert-butyl bicarbamate
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Synthesis routes and methods

Procedure details

To a stirred solution of the product of step 2 (3.40 g, 6.42 mmol) and 2-(1-trityl-1H-imidazol-4-yl)-ethanol (2.73 g, 7.70 mmol) in methylene chloride (40 mL) was added triphenylphosphine (2.19 g, 8.35 mmol) followed by di-tert-butyl azodicarboxylate (1.77 g, 7.69 mmol). After 3 hours the reaction was concentrated and the residue partitioned between ethyl acetate and aqueous sodium bicarbonate solution. The organic layer was dried (sodium sulfate) and concentrated to yield an amber gum. Flash chromatography over silica (methylene chloride/methanol) afforded 5.42 g (97%) of partially purified product (contaminated with di-tert-butyl hydrazodiformate) as a pale yellow foam: 1H NMR (CDCl3) δ 7.81-7.74 (m, 1H), 7.64-7.55 (m, 1H), 7.53-7.44 (m, 2H), 7.41-7.03 (m, 31H), 6.69 (t, J=5.6, 1H), 6.53 (s, 1H), 4.48 (t, J=8.1, 1H), 4.08 (t, J=8.1, 1H), 3.84-3.58 (m, 4H), 3.44-3.34 (m, 1H), 2.91-3.80 (m, 1H), 2.78-2.68 (m, 1H), 2.63-2.51 (m, 1H) ppm.
Name
product
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Di-tert-butyl hydrazodiformate useful for synthesizing pyridylhydrazine derivatives?

A1: Di-tert-butyl hydrazodiformate serves as an excellent source of protected hydrazine. This is crucial for palladium-catalyzed amination reactions with halo-pyridine substrates, which provides a direct route to protected bifunctional hydrazinopyridine linkers. These linkers are particularly useful in the synthesis of metal-bioconjugates. []

Q2: Can you elaborate on the regioselectivity observed when using Di-tert-butyl hydrazodiformate?

A2: While Di-tert-butyl hydrazodiformate reacts with both 2- and 4-substituted halo-pyridines, only highly electrophilic 3-pyridyl halides undergo successful conversion to the corresponding hydrazine derivative. This selectivity is key for achieving specific substitution patterns in target molecules. []

Q3: How does Di-tert-butyl hydrazodiformate contribute to the development of diagnostic imaging agents?

A3: Researchers are exploring the development of technetium-99m (Tc-99m) estradiol radiopharmaceuticals for detecting estrogen receptor-positive breast tumors. Di-tert-butyl hydrazodiformate plays a crucial role in synthesizing a key precursor (a Boc-protected 5-bromopyridin-2-yl hydrazine substrate) that is further modified and then labeled with a rhenium complex. This rhenium complex demonstrates promising receptor binding affinity, acting as a valuable model for developing analogous Tc-99m complexes for diagnostic imaging. []

Q4: Beyond pyridines, what other cyclic structures can be synthesized using Di-tert-butyl hydrazodiformate?

A4: Di-tert-butyl hydrazodiformate is utilized in the synthesis of pyrazolidine and 3-amino-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazol-1-one. This method offers a convenient alternative to traditional approaches, achieving higher yields and circumventing the need for challenging purification steps like distillation and flash chromatography. []

Q5: Are there any catalytic applications of Di-tert-butyl hydrazodiformate?

A5: While not a catalyst itself, Di-tert-butyl hydrazodiformate plays a key role in a co-catalytic system with copper(I) iodide for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. This system operates under mild conditions, enabling the efficient synthesis of various quinoline derivatives. []

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